5-(4-METHOXY-1-NAPHTHYL)-2-(2-THIENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZINE
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Overview
Description
5-(4-METHOXY-1-NAPHTHYL)-2-(2-THIENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZINE is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a naphthalene ring, a thiophene ring, and a pyrazolo[1,5-c][1,3]benzoxazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-METHOXY-1-NAPHTHYL)-2-(2-THIENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZINE typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Naphthalene Derivative: The synthesis begins with the preparation of the 4-methoxy-1-naphthyl derivative through electrophilic aromatic substitution reactions.
Thiophene Ring Introduction: The thiophene ring is introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using appropriate boronic acids and palladium catalysts.
Construction of the Pyrazolo[1,5-c][1,3]benzoxazine Core: The final step involves the cyclization of the intermediate compounds to form the pyrazolo[1,5-c][1,3]benzoxazine core. This step may require specific conditions such as elevated temperatures and the presence of strong acids or bases.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
5-(4-METHOXY-1-NAPHTHYL)-2-(2-THIENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles such as amines or thiols for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
5-(4-METHOXY-1-NAPHTHYL)-2-(2-THIENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZINE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Materials Science: Its unique structure makes it a candidate for the development of organic semiconductors and light-emitting materials.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 5-(4-METHOXY-1-NAPHTHYL)-2-(2-THIENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZINE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA, modulating their activity and leading to various biological effects.
Pathways Involved: It can influence signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
5-(4-METHOXY-1-NAPHTHYL)-2-(2-FURYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZINE: Similar structure but with a furan ring instead of a thiophene ring.
5-(4-METHOXY-1-NAPHTHYL)-2-(2-PYRIDYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZINE: Contains a pyridine ring instead of a thiophene ring.
Uniqueness
The presence of the thiophene ring in 5-(4-METHOXY-1-NAPHTHYL)-2-(2-THIENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZINE imparts unique electronic properties, making it distinct from its analogs with furan or pyridine rings
Properties
Molecular Formula |
C25H20N2O2S |
---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
5-(4-methoxynaphthalen-1-yl)-2-thiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C25H20N2O2S/c1-28-22-13-12-18(16-7-2-3-8-17(16)22)25-27-21(19-9-4-5-10-23(19)29-25)15-20(26-27)24-11-6-14-30-24/h2-14,21,25H,15H2,1H3 |
InChI Key |
JTFOKZUSRYCGRX-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C2=CC=CC=C21)C3N4C(CC(=N4)C5=CC=CS5)C6=CC=CC=C6O3 |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)C3N4C(CC(=N4)C5=CC=CS5)C6=CC=CC=C6O3 |
Origin of Product |
United States |
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